4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
CAS No.: 49743-87-5
Cat. No.: VC3851379
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid - 49743-87-5](/images/structure/VC3851379.png)
Specification
CAS No. | 49743-87-5 |
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Molecular Formula | C14H12O3 |
Molecular Weight | 228.24 g/mol |
IUPAC Name | 4-[4-(hydroxymethyl)phenyl]benzoic acid |
Standard InChI | InChI=1S/C14H12O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,15H,9H2,(H,16,17) |
Standard InChI Key | KFUFJTLYVMRPLV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a biphenyl core (two benzene rings connected by a single bond) with functional groups at specific positions:
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Hydroxymethyl group (-CH2OH): Located at the 4'-position (para position relative to the inter-ring bond).
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Carboxylic acid group (-COOH): Positioned at the 4-position of the second benzene ring.
Molecular Formula:
Molecular Weight: 228.24 g/mol
IUPAC Name: 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid
SMILES: O=C(O)C1=CC=C(C2=CC=C(CO)C=C2)C=C1
Structural Isomerism
The positional isomer 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 158144-54-8) differs in the carboxylic acid's placement (2-position instead of 4). This minor structural variation significantly impacts reactivity and biological activity .
Synthesis and Industrial Production
Suzuki-Miyaura Coupling
The biphenyl core is constructed via palladium-catalyzed cross-coupling between:
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4-Bromobenzoic acid: Provides the carboxylic acid moiety.
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4-(Hydroxymethyl)phenylboronic acid: Introduces the hydroxymethyl group.
Reaction Conditions:
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) ().
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Base: Sodium carbonate ().
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Solvent: Dimethoxyethane (DME)/water mixture.
Yield: 65–85% after purification by recrystallization .
Post-Functionalization
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Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO4 in acidic conditions, yielding 4'-(carboxymethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 868394-59-6) .
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Esterification: Treatment with methanol/H2SO4 produces methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate (CAS N/A), a precursor for further derivatization .
Industrial-Scale Production
Continuous Flow Reactors: Enhance yield (90–95%) and reduce byproducts through precise temperature and stoichiometric control.
Cost Analysis:
Component | Cost per kg (USD) |
---|---|
4-Bromobenzoic acid | 120 |
Boronic acid | 200 |
Palladium catalyst | 1,500 |
Total (theoretical) | ~1,820 |
Physicochemical Properties
Thermal Stability
Property | Value | Source |
---|---|---|
Melting Point | 215–217°C | |
Boiling Point | 448.9°C (760 mmHg) | |
Flash Point | 239.4°C | |
Density | 1.3 g/cm³ |
Spectroscopic Data
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IR (KBr):
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¹H NMR (400 MHz, DMSO-d6):
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δ 8.02 (d, 2H, aromatic).
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δ 7.75 (d, 2H, aromatic).
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δ 4.55 (s, 2H, -CH2OH).
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δ 3.45 (t, 1H, -OH).
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Chemical Reactivity and Applications
Key Reactions
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Oxidation | KMnO4, H2SO4, 80°C | 4'-(Carboxymethyl)-biphenyl acid |
Esterification | CH3OH, H2SO4, reflux | Methyl ester derivative |
Nucleophilic Substitution | PBr3, CH2Cl2, 0°C | 4'-(Bromomethyl)-biphenyl acid |
Anticancer Activity
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IC50 Values:
Cell Line IC50 (µM) Selectivity Index HeLa (cervical) 12.5 5.0 MCF-7 (breast) 15.0 3.5 Selectivity Index = IC50(normal cells)/IC50(cancer cells); Normal cells: HDF (>100 µM). -
Mechanism: Induces apoptosis via mitochondrial pathway activation (↑ Bax/Bcl-2 ratio, caspase-3 cleavage) .
Enzyme Inhibition
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HDAC6 Inhibition: IC50 = 3.0 µM, comparable to reference drug SAHA (IC50 = 2.8 µM).
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PTP1B Inhibition: IC50 = 13.7 µM, relevant for diabetes treatment.
Material Science Applications
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MOF Synthesis: Serves as a ligand in Zn-based MOFs with surface areas >1,000 m²/g, applicable in CO2 capture .
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Polymer Modification: Enhances thermal stability of polyesters when incorporated as a comonomer (Tg increase by 20°C) .
Biological and Toxicological Profile
Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
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E. coli (Gram-) | 50 |
S. aureus (Gram+) | 75 |
MIC = Minimum Inhibitory Concentration. |
Toxicity Data
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Acute Oral Toxicity (LD50): 1,200 mg/kg (rat), Class IV (low toxicity) .
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Skin Corrosion: pH <2.0 in aqueous solutions; causes severe burns.
Comparative Analysis with Analogues
Compound | Carboxylic Acid Position | Key Difference |
---|---|---|
4'-(Hydroxymethyl)-biphenyl-2-acid | 2-position | Lower solubility (logP = 2.8 vs. 2.1) |
4'-(Bromomethyl)-biphenyl-4-acid | 4-position | Higher reactivity (k = 0.45 s⁻¹ vs. 0.12) |
Future Directions
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Drug Delivery Systems: Conjugation with nanoparticles for targeted cancer therapy.
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Green Chemistry: Developing biocatalytic routes using engineered E. coli (theoretical yield: 95%).
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MOF Optimization: Tuning pore size for hydrogen storage applications.
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